molecular formula C16H9ClN2O4S B5116993 5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione

5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione

Cat. No. B5116993
M. Wt: 360.8 g/mol
InChI Key: QWPIANFCGHIZMA-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione, also known as CNB-001, is a synthetic compound with potential therapeutic applications in various neurological disorders. This compound belongs to the thiazolidinedione family, which is known for its insulin-sensitizing properties. In recent years, CNB-001 has gained attention for its neuroprotective and anti-inflammatory effects, making it a promising candidate for treating neurodegenerative diseases.

Mechanism of Action

The exact mechanism of action of 5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to exert its neuroprotective effects through multiple pathways, including reducing oxidative stress, inhibiting apoptosis, and modulating inflammation. 5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in promoting neuronal survival and growth.
Biochemical and Physiological Effects:
5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, increase levels of BDNF, and improve mitochondrial function. 5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has also been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione in lab experiments is its neuroprotective and anti-inflammatory effects, which make it a promising candidate for treating neurodegenerative diseases. However, one limitation is the relatively low yield of the synthesis process, which may limit its availability for large-scale studies.

Future Directions

There are several future directions for research on 5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione. One area of interest is exploring its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and Huntington's disease. Another area of interest is investigating its mechanism of action in more detail, which may help identify new targets for drug development. Additionally, there is a need for further studies to evaluate the safety and efficacy of 5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione in human clinical trials.

Synthesis Methods

5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione can be synthesized through a multistep process starting from 2,4-thiazolidinedione. The first step involves the nitration of 4-chlorobenzaldehyde to obtain 4-chloro-3-nitrobenzaldehyde. This intermediate is then reacted with 2,4-thiazolidinedione in the presence of a base to obtain 5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione. The yield of this reaction is typically around 50%.

Scientific Research Applications

5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have neuroprotective effects in animal models of traumatic brain injury, stroke, and Parkinson's disease. 5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has also been shown to have anti-inflammatory effects, which may be beneficial in treating neuroinflammatory disorders such as multiple sclerosis.

properties

IUPAC Name

(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2O4S/c17-12-7-6-10(8-13(12)19(22)23)9-14-15(20)18(16(21)24-14)11-4-2-1-3-5-11/h1-9H/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPIANFCGHIZMA-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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